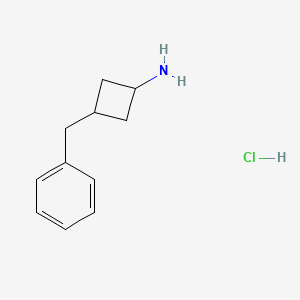

3-BENZYLCYCLOBUTANAMINE HCL

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-BENZYLCYCLOBUTANAMINE HCL is a chemical compound that belongs to the class of cyclobutanamines. It is a white crystalline powder with the molecular formula C11H16ClN and a molecular weight of 197.71 g/mol . This compound is commonly used in medical, environmental, and industrial research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-BENZYLCYCLOBUTANAMINE HCL typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with cyclobutanone in the presence of a reducing agent to form the cyclobutanamine ring. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques .

Análisis De Reacciones Químicas

Types of Reactions

3-BENZYLCYCLOBUTANAMINE HCL undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products Formed

Oxidation: Benzylcyclobutanone or benzylcyclobutanal.

Reduction: Various amine derivatives.

Substitution: Substituted benzylcyclobutanamines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Cyclobutane Derivatives in Drug Development

The cyclobutane ring structure, which is present in 3-benzycyclobutanamine HCl, offers unique properties that enhance the pharmacological profiles of drug candidates. Cyclobutanes are known for their puckered structure , which contributes to increased metabolic stability and the ability to prevent cis/trans isomerization, making them valuable in medicinal chemistry .

- Improved Pharmacokinetics : Cyclobutane derivatives have shown improved pharmacokinetic profiles, including better absorption and longer half-lives compared to traditional cyclic compounds .

- Metabolic Stability : Studies indicate that cyclobutanes can provide metabolic stability, which is crucial for maintaining therapeutic efficacy over time .

Histamine Receptor Modulation

3-Benzycyclobutanamine HCl has potential applications as a modulator of histamine receptors, particularly the histamine-3 (H3) receptor. The H3 receptor plays a significant role in neurotransmission and is implicated in various neurological disorders .

- Therapeutic Implications : Compounds that modulate H3 receptor activity can be beneficial for treating conditions related to memory, cognition, and other neurological processes. Research indicates that ligands targeting these receptors can act as agonists or antagonists, providing a pathway for novel therapeutic strategies .

- Diagnostic Applications : Radiolabeled forms of 3-benzycyclobutanamine may also be used in positron emission tomography (PET) imaging to assess H3 receptor occupancy in vivo, aiding in the diagnosis of neurological disorders .

Synthetic Applications

Selective Hydroxylation Processes

Recent advancements in synthetic methodologies highlight the utility of engineered P450 enzymes for the selective hydroxylation of cyclobutylamine derivatives. This approach enhances the synthesis of complex molecules from simple precursors, allowing for efficient drug development processes .

- Fragment-Based Drug Discovery : The ability to selectively modify cyclobutylamines opens avenues for fragment-based drug discovery, where small molecular fragments are optimized into larger drug candidates with desirable biological activities .

Case Studies and Research Findings

Several case studies illustrate the diverse applications of 3-benzycyclobutanamine HCl:

Mecanismo De Acción

The mechanism of action of 3-BENZYLCYCLOBUTANAMINE HCL involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparación Con Compuestos Similares

Similar Compounds

- 3-Benzylcyclobutanone

- 3-Benzylcyclobutanal

- 3-Benzylcyclobutanol

Uniqueness

3-BENZYLCYCLOBUTANAMINE HCL is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research .

Actividad Biológica

3-Benzylcyclobutanamine hydrochloride (3-BCBA HCl) is a compound that has garnered interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, including its interaction with various receptors, synthetic pathways, and relevant case studies.

Chemical Structure and Synthesis

3-BCBA HCl is derived from cyclobutylamine, characterized by a benzyl substituent at the nitrogen atom. The synthesis of 3-BCBA typically involves the use of palladium-catalyzed reactions for C-H arylation, which allows for selective functionalization of the cyclobutane ring. For instance, one method involves the reaction of cyclobutylamine with aryl halides in the presence of a palladium catalyst to yield various aryl-substituted derivatives .

Biological Activity

1. Receptor Interaction

3-BCBA HCl has been investigated for its activity on histamine receptors, particularly the H3 receptor. The H3 receptor is a G-protein coupled receptor that plays a critical role in regulating neurotransmitter release in the central nervous system. Compounds that modulate H3 receptor activity can potentially affect cognitive processes and neurological disorders .

- Mechanism of Action : The interaction with the H3 receptor can be characterized as either agonistic or antagonistic, influencing various physiological responses such as memory, cognition, and appetite regulation .

2. Pharmacological Studies

A study highlighted the selective hydroxylation of cyclobutylamine derivatives using engineered P450 enzymes, which can enhance the pharmacological profile of compounds like 3-BCBA by generating metabolites with improved bioactivity . This enzymatic modification allows for increased selectivity and potency in targeting specific biological pathways.

Case Studies and Research Findings

Case Study 1: Histamine Receptor Modulation

Research conducted on benzothiazole cyclobutyl amine derivatives demonstrated their efficacy as histamine H3 receptor ligands. The findings indicated that these compounds could serve as potential therapeutic agents for disorders related to cognitive function and memory impairment .

Case Study 2: Synthesis and Characterization

In a detailed synthesis study, researchers successfully produced 3-phenylcyclobutan-1-amine from cyclobutylamine through a series of reactions involving acetic anhydride and triethylamine. The final product was characterized using NMR spectroscopy, confirming its structure and purity . This synthesis pathway not only illustrates the versatility of cyclobutylamine derivatives but also emphasizes their potential utility in drug development.

Data Table: Summary of Biological Activities

| Activity | Details |

|---|---|

| Receptor Type | Histamine H3 receptor |

| Mechanism | Modulation (agonist/antagonist) |

| Potential Applications | Treatment of cognitive disorders, neurological conditions |

| Synthesis Method | Palladium-catalyzed C-H arylation; enzymatic hydroxylation |

| Characterization Method | NMR spectroscopy; LC-MS analysis |

Propiedades

IUPAC Name |

3-benzylcyclobutan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c12-11-7-10(8-11)6-9-4-2-1-3-5-9;/h1-5,10-11H,6-8,12H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTRPKFKMRNDMIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1N)CC2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1464091-61-9 |

Source

|

| Record name | Cyclobutanamine, 3-(phenylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1464091-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.